molecular formula C23H22N4OS B4088204 N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide

N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide

Cat. No. B4088204
M. Wt: 402.5 g/mol
InChI Key: ANGNHBHLMJXGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide, also known as EPTQ, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. EPTQ is a quinoline derivative that contains a thiadiazole ring, which gives it unique properties that make it suitable for various research applications.

Mechanism of Action

The mechanism of action of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins that are involved in inflammation. N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-kB), which is a transcription factor that is involved in the regulation of various genes that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects, including the reduction of inflammation, oxidative stress, and pain. N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide has been found to inhibit the production of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide has also been found to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells and tissues.

Advantages and Limitations for Lab Experiments

N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide has various advantages and limitations for lab experiments. One of the advantages is that it exhibits potent pharmacological activities, which makes it useful in the study of various diseases and conditions. N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can fully elucidate its effects.

Future Directions

There are several future directions for the research on N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide. One of the directions is to further investigate its mechanism of action, which could help in the development of more effective drugs that target inflammation and oxidative stress-related diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide, which could help in the optimization of its dosage and administration. Additionally, the potential use of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide in combination with other drugs or therapies should be explored to determine its efficacy and safety.

Scientific Research Applications

N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide has also been found to possess potent antioxidant activity, which makes it useful in the treatment of oxidative stress-related diseases.

properties

IUPAC Name

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-3-15(4-2)22-26-27-23(29-22)25-21(28)18-14-20(16-10-6-5-7-11-16)24-19-13-9-8-12-17(18)19/h5-15H,3-4H2,1-2H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGNHBHLMJXGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenylquinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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